4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one belongs to the pyrrolidinone family, characterized by a five-membered lactam ring with diverse substituents. Key structural features include:
- Hexadecyl chain at position 1, contributing significant hydrophobicity and lipid solubility.
- Acetyl and hydroxyl groups at positions 4 and 3, enabling hydrogen bonding and reactivity.
Properties
CAS No. |
312505-14-9 |
|---|---|
Molecular Formula |
C28H42FNO3 |
Molecular Weight |
459.6 g/mol |
IUPAC Name |
3-acetyl-2-(2-fluorophenyl)-1-hexadecyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C28H42FNO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-21-30-26(23-19-16-17-20-24(23)29)25(22(2)31)27(32)28(30)33/h16-17,19-20,26,32H,3-15,18,21H2,1-2H3 |
InChI Key |
JDOOHXVOVRXWPH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves multiple steps. The general synthetic route includes the following steps:
Formation of the Pyrrolone Ring: This step typically involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction using a fluorinated aromatic compound.
Acetylation: The acetyl group is added to the molecule through an acetylation reaction using acetic anhydride or acetyl chloride.
Hexadecyl Chain Addition: The long hexadecyl chain is introduced through a coupling reaction, often using a Grignard reagent or similar organometallic compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Coupling Reactions: The hexadecyl chain can be modified through coupling reactions with other alkyl or aryl groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Analysis of Pyrrol-2-One Derivatives
Biological Activity
4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its antibacterial properties and potential therapeutic applications.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C28H42FNO3 |
| Molecular Weight | 459.65 g/mol |
| LogP | 8.3819 |
| Polar Surface Area | 45.436 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to 4-acetyl-5-(2-fluorophenyl)-1-hexadecyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one. In particular, derivatives of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-one have been evaluated for their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.
Case Study Findings
- Synthesis and Evaluation : A study synthesized various derivatives and assessed their antibacterial activity. The lead compound exhibited minimum inhibitory concentrations (MICs) of 8 µg/mL against MRSA and 4 µg/mL against methicillin-resistant Staphylococcus epidermidis (MRSE) .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways, although specific mechanisms for the hexadecyl derivative remain to be elucidated.
Research Findings
Research indicates that the structural modifications in pyrrolidine derivatives can significantly influence their biological activities. The introduction of a hexadecyl chain appears to enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Comparative Analysis
A comparative analysis of various derivatives shows a trend where increased hydrophobicity correlates with improved antibacterial activity:
| Compound ID | MIC (µg/mL) against MRSA | Lipophilicity (LogP) |
|---|---|---|
| Compound A | 16 | 7.0 |
| Compound B | 8 | 8.0 |
| Compound C | 4 | 8.38 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
